Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate
Overview
Description
Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate, also known as KBP, is an organic compound with a wide range of applications in scientific research. KBP is a versatile reagent used for the synthesis of various organic compounds, as well as for the stabilization of biomolecules. KBP also has a range of biochemical and physiological effects, making it a useful tool for researchers in the fields of biochemistry and physiology.
Scientific Research Applications
Carbon Dioxide Absorption
Carbon Dioxide Absorption with Aqueous Potassium Carbonate Promoted by Piperazine : Research highlights the use of aqueous blends of piperazine and potassium carbonate for the efficient removal of CO2 from natural gas and hydrogen. These mixtures increase the rate of CO2 absorption significantly, demonstrating their potential for industrial applications in gas purification processes. The addition of piperazine not only accelerates the absorption process but also increases the heat of absorption, suggesting a strong function of potassium concentration in enhancing solvent capacity. This mixture's ability to improve CO2 capture rates while retaining a low heat of absorption is particularly noted, providing an eco-friendly solution for CO2 removal (Cullinane & Rochelle, 2004).
Enhanced CO2 Capture
Aqueous Piperazine/Potassium Carbonate for Enhanced CO2 Capture : This study demonstrates the use of aqueous piperazine/potassium carbonate for improved CO2 capture from flue gas, highlighting the solvent's ability to enhance rates of CO2 absorption and reduce the heat requirement for stripping. The combination of piperazine and potassium carbonate provides a richer solution and greater optimum capacity, leading to significant heat savings in the CO2 capture process. This approach represents a promising strategy for reducing the energy requirements of CO2 capture technologies (Cullinane et al., 2005).
Hydrodeboration of Potassium Polyfluoroaryl(fluoro)borates
Hydrodeboration of Potassium Polyfluoroaryl(fluoro)borates with Alcohols : This research focuses on the hydrodeboration reactions of potassium polyfluoroaryl(fluoro)borates in aliphatic alcohols at elevated temperatures. The study provides insights into the conditions under which borates undergo hydrodeboration to produce various aryl compounds, contributing to the field of organic synthesis and offering potential pathways for the development of new chemical intermediates (Adonin et al., 2014).
properties
IUPAC Name |
potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]prop-1-en-2-yl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BF3N2O2.K/c1-10(13(14,15)16)9-17-5-7-18(8-6-17)11(19)20-12(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYRBMGJVWYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF3KN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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